molecular formula C8H10NO5P B14314452 [(3-Methyl-4-nitrophenyl)methyl]phosphonic acid CAS No. 112142-27-5

[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid

Cat. No.: B14314452
CAS No.: 112142-27-5
M. Wt: 231.14 g/mol
InChI Key: WCCNJXZELUNZRJ-UHFFFAOYSA-N
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Description

[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a benzene ring substituted with a methyl and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Methyl-4-nitrophenyl)methyl]phosphonic acid can be achieved through several methods. One common approach involves the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester, which is then hydrolyzed to yield the phosphonic acid . Another method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The use of catalysts, microwaves, or ultrasounds can enhance reaction rates and improve yields .

Chemical Reactions Analysis

Types of Reactions

[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like hydroxylamine for substitution reactions .

Major Products

The major products formed from these reactions include amino-substituted phosphonic acids, hydroxyl-substituted derivatives, and other functionalized phosphonic acids .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonic acids such as:

Uniqueness

[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly suitable for specific applications in corrosion inhibition and as a biochemical probe .

Properties

CAS No.

112142-27-5

Molecular Formula

C8H10NO5P

Molecular Weight

231.14 g/mol

IUPAC Name

(3-methyl-4-nitrophenyl)methylphosphonic acid

InChI

InChI=1S/C8H10NO5P/c1-6-4-7(5-15(12,13)14)2-3-8(6)9(10)11/h2-4H,5H2,1H3,(H2,12,13,14)

InChI Key

WCCNJXZELUNZRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CP(=O)(O)O)[N+](=O)[O-]

Origin of Product

United States

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